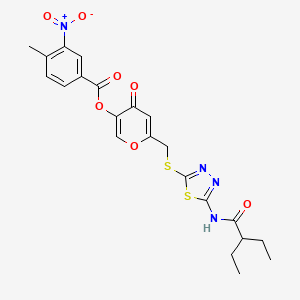

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

説明

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound with a multifaceted structure, exhibiting potential applications across various fields of science and industry. This compound is characterized by its intricate chemical structure comprising a thiadiazole ring, a pyranone ring, and a benzoate moiety, each contributing to its distinct properties and reactivity.

特性

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-15-9-17(27)18(10-32-15)33-20(29)14-7-6-12(3)16(8-14)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKDIKUBJWOEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate typically involves multiple steps:

Thiadiazole Synthesis: : The thiadiazole ring can be synthesized through a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under acidic conditions.

Amidation: : Introduction of the 2-ethylbutanamido group is achieved through an amidation reaction between the synthesized thiadiazole and 2-ethylbutanoyl chloride.

Thioether Formation: : The thiadiazole-thioether linkage is formed via a nucleophilic substitution reaction between the thiadiazole amide and a suitable halomethyl precursor.

Pyranone Formation: : Synthesis of the pyranone ring involves a condensation reaction with appropriate starting materials under basic conditions.

Esterification: : The final step is the esterification of the pyranone intermediate with 4-methyl-3-nitrobenzoic acid, utilizing a dehydrating agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound can be achieved by scaling up the aforementioned synthetic route, optimizing reaction conditions, and utilizing continuous flow processes to enhance yield and purity. High-throughput synthesis and automated reaction monitoring can further streamline the production process, ensuring consistency and efficiency.

化学反応の分析

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms within the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be targeted at the nitro group of the benzoate moiety, employing reducing agents such as tin chloride or iron powder in acidic medium, leading to the formation of corresponding amine derivatives.

Substitution: : The compound's thioether and ester functionalities are prone to nucleophilic substitution reactions, where strong nucleophiles like alkoxides or amines can replace the existing substituents.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Tin chloride, iron powder.

Nucleophiles: : Alkoxides, amines.

Oxidation Products: : Sulfone or sulfoxide derivatives, depending on the extent of oxidation.

Reduction Products: : Amine derivatives of the benzoate moiety.

Substitution Products: : Various thioether or ester derivatives, depending on the nature of the nucleophile used.

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that compounds with thiadiazole moieties exhibit significant antimicrobial properties. The presence of the thiol group enhances the compound's ability to disrupt microbial cell walls, making it a candidate for developing new antibiotics.

Case Study: Antifungal Activity

A study published in PubMed highlighted the potential of similar compounds as fungicides targeting succinate dehydrogenase (SDH). These findings suggest that modifications to the thiadiazole structure could enhance antifungal activity against pathogens like Fusarium graminearum .

Anticancer Properties

The unique structure of this compound may also provide anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell growth by targeting specific receptors involved in tumor progression.

Case Study: FGFR Inhibition

Research on related compounds demonstrated their effectiveness as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. This suggests a potential pathway for further research into the anticancer applications of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate .

Fungicide Development

The compound's ability to inhibit fungal growth positions it as a candidate for developing environmentally friendly fungicides. The focus on reducing chemical usage in agriculture aligns with current trends toward sustainable practices.

Case Study: Green Fungicides

Research has shown that certain derivatives can effectively manage agricultural pathogens while promoting plant growth. For instance, compounds similar to this one have been evaluated for their ability to stimulate plant growth while controlling fungal diseases .

Drug Delivery Systems

The structural characteristics of this compound may allow it to be utilized in drug delivery systems. Its solubility and stability can be advantageous in formulating nanoparticles or liposomes for targeted drug delivery.

Case Study: Nanoparticle Formulation

Studies have explored the use of thiadiazole-containing compounds in creating nanoparticles that enhance drug solubility and bioavailability. This could lead to improved therapeutic outcomes for various diseases .

作用機序

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the pyranone and benzoate moieties can enhance binding affinity and specificity. The exact mechanism of action varies depending on the specific application and target studied.

類似化合物との比較

6-(2-Aminothiadiazol-5-yl)-4-oxo-4H-pyran-3-yl Benzoate: : A structurally similar compound, differing in the nature of the substituent on the thiadiazole ring.

4-Oxo-4H-pyran-3-yl Thioether: : Lacks the thiadiazole ring but maintains the pyranone and thioether functionalities.

Uniqueness: The unique combination of thiadiazole, pyranone, and benzoate moieties in 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate provides a distinct set of properties and reactivity patterns not commonly found in related compounds. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

生物活性

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 489.6 g/mol. The structure includes several functional groups such as thiadiazole, pyran, and benzoate moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O6S |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 877651-71-3 |

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole and pyran derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds have effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of various thiadiazole derivatives and reported minimum inhibitory concentrations (MICs) indicating potent activity against Escherichia coli and Staphylococcus aureus .

A comparative analysis of various derivatives revealed that those with substituted amido or imino side chains at specific positions showed enhanced activity. This suggests that the structural features of the compound may enhance its interaction with microbial targets .

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays measuring its ability to scavenge free radicals. Thiadiazole derivatives are known for their capacity to inhibit oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The presence of the pyran ring is believed to contribute to this activity by stabilizing radical species .

Anticancer Activity

Preliminary studies have indicated that the compound may exhibit anticancer properties. Research on related pyran derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo models .

Case Studies

- Antibacterial Efficacy : A study involving a series of synthesized thiadiazole derivatives revealed that certain modifications led to significant antibacterial activity against Mycobacterium tuberculosis strains. The most potent compounds were further tested for toxicity using hemolytic assays, demonstrating non-toxic profiles at effective doses .

- Antioxidant Evaluation : In a study assessing the antioxidant capacity of various thiadiazole derivatives, it was found that compounds similar to our target compound exhibited strong DPPH radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions .

- Cancer Cell Line Studies : Research evaluating the effects of pyran-based compounds on cancer cell lines reported significant reductions in cell viability and induction of apoptosis in breast cancer models. These findings highlight the potential for further development into anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

- Methodology: The synthesis likely involves multi-step coupling reactions, given the hybrid structure combining thiadiazole, pyran, and benzoate moieties. A modular approach is recommended:

Thiadiazole core synthesis : Start with 5-amino-1,3,4-thiadiazole-2-thiol, followed by amidation with 2-ethylbutanoyl chloride under Schotten-Baumann conditions .

Pyran-4-one intermediate : Prepare 4-oxo-4H-pyran-3-yl derivatives via cyclization of diketones or β-ketoesters, as described in analogous pyran syntheses .

Final coupling : Use a thiomethyl linker to connect the thiadiazole and pyran units, followed by esterification with 4-methyl-3-nitrobenzoic acid via Steglich esterification (DCC/DMAP) .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents). Microwave-assisted synthesis may reduce reaction times .

Q. How can the compound’s structural identity and purity be validated?

- Analytical workflow :

- NMR : Confirm regiochemistry of the thiadiazole (δ 13–14 ppm for NH in DMSO-d6) and pyran carbonyl (δ 170–175 ppm) .

- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., cleavage at the thiomethyl bridge) .

- HPLC : Employ a C18 column (MeCN/H2O gradient) to assess purity (>95%) and detect byproducts from incomplete esterification .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case example : Discrepancies in NOE (Nuclear Overhauser Effect) correlations or unexpected coupling constants may arise from rotational isomerism around the thiomethyl linker or nitro group orientation.

- Resolution :

- Perform variable-temperature NMR to identify dynamic effects .

- Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹) with DFT-computed vibrational spectra .

- Use X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from EtOAc/hexane) .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Target selection : Prioritize targets based on structural analogs:

- Antimicrobial : Test against Gram-positive bacteria (e.g., S. aureus) due to thiadiazole’s known activity .

- Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7), given nitro groups’ redox-mediated cytotoxicity .

- Assay design :

- Include positive controls (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity).

- Assess solubility issues: Use DMSO stocks (<1% v/v) with PBS/Tween-80 as cosolvents .

Q. What computational methods predict the compound’s binding modes and structure-activity relationships (SAR)?

- Molecular docking :

Protein preparation : Retrieve PDB structures (e.g., E. coli DNA gyrase for antimicrobial studies) and remove water/ions.

Ligand optimization : Generate 3D conformers using RDKit, then dock with AutoDock Vina (grid center on active site residues) .

- SAR insights :

- The 3-nitrobenzoate group may enhance electron-withdrawing effects, stabilizing π-π interactions with aromatic enzyme pockets.

- Thiadiazole’s sulfur atoms could coordinate metal ions in catalytic sites .

Q. How do stability studies inform storage and handling protocols?

- Degradation pathways :

- Hydrolysis : Susceptible at ester and amide bonds under acidic/basic conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

- Photodegradation : Nitro groups may undergo photoreduction; store in amber vials under inert gas .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across replicate assays?

- Root causes :

- Batch-to-batch purity variations (e.g., residual DMAP from synthesis).

- Assay interference (e.g., nitro group’s intrinsic absorbance in colorimetric assays).

- Mitigation :

- Re-purify compound via column chromatography (silica gel, EtOAc/hexane).

- Validate bioactivity with orthogonal assays (e.g., luminescence-based ATP quantitation instead of MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。